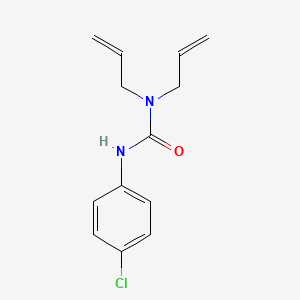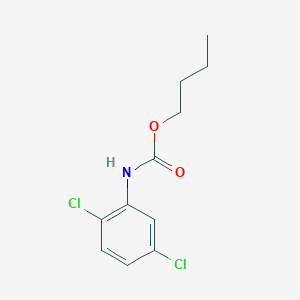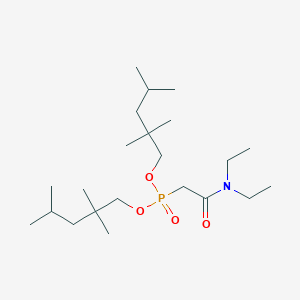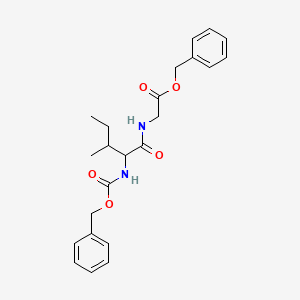
1,7-Diphenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Diphenylnaphthalene is an organic compound with the molecular formula C22H16. It is a derivative of naphthalene, where two phenyl groups are attached at the 1 and 7 positions of the naphthalene ring. This compound is known for its unique structural properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Diphenylnaphthalene can be synthesized through several methods. One common method involves the reaction of naphthalene with phenyl lithium in the presence of a catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The product is then purified through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Diphenylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the naphthalene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2), nitric acid (HNO3)
Major Products Formed
Oxidation: Quinones, oxygenated derivatives
Reduction: Reduced naphthalene derivatives
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,7-Diphenylnaphthalene and its derivatives involves interactions with various molecular targets. For instance, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Diphenylnaphthalene
- 1,8-Diphenylnaphthalene
- 2,6-Diphenylnaphthalene
- 2,3-Diphenylnaphthalene
Uniqueness
1,7-Diphenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
970-06-9 |
|---|---|
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1,7-diphenylnaphthalene |
InChI |
InChI=1S/C22H16/c1-3-8-17(9-4-1)20-15-14-19-12-7-13-21(22(19)16-20)18-10-5-2-6-11-18/h1-16H |
Clé InChI |
GQHLUGQTYDTQDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=CC=C3C4=CC=CC=C4)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)




![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)







